molecular formula C₂₄H₁₇D₆N₃O₅ B1153040 2-Hydroxypropyl-d6 Nortadalafil

2-Hydroxypropyl-d6 Nortadalafil

Cat. No.: B1153040
M. Wt: 439.49
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxypropyl-d6 Nortadalafil is a deuterium-labelled analogue of 2-Hydroxypropyl Nortadalafil, which is a structural derivative of Tadalafil, a well-known phosphodiesterase-5 (PDE-5) inhibitor used in prescription medications for erectile dysfunction . This compound is synthetically designed with six deuterium atoms, making it a critical stable isotope-labeled internal standard. Its primary research application is in the accurate quantification and analytical method development for PDE-5 inhibitors and their potential adulterants, particularly in pharmaceutical quality control (QC) and the analysis of dietary supplements . The presence of deuterium provides a distinct mass shift, allowing for precise detection and differentiation from its non-labelled counterpart using techniques like liquid chromatography-mass spectrometry (LC-MS). Researchers utilize this compound to study the metabolism, pharmacokinetics, and stability of tadalafil-related compounds. Furthermore, it plays a vital role in identifying and quantifying illegally adulterated PDE-5 inhibitor analogues in "natural" health products, a significant public health concern . The molecular formula of 2-Hydroxypropyl-d6 Nortadalafil is C24H17D6N3O5, and it has a molecular weight of 439.49 g/mol . For stability, it is recommended that the product be stored in a refrigerator at 2-8°C . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₄H₁₇D₆N₃O₅

Molecular Weight

439.49

Synonyms

(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(2-hydroxypropyl)-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione-d6;  _x000B_

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 2 Hydroxypropyl D6 Nortadalafil

Precursor Selection and Strategic Chemical Transformations for Deuteration

A key strategy involves utilizing deuterated intermediates that can be incorporated into the main molecular scaffold. google.com For derivatives of tadalafil (B1681874), this can be achieved by using precursors where the deuterium (B1214612) atoms are already present. For example, to introduce deuterium into the core structure, a deuterated tryptophan methyl ester could be employed as a starting material. google.com The specific labeling pattern in 2-Hydroxypropyl-d6 Nortadalafil, where the six deuterium atoms are located on the 2-hydroxypropyl group, dictates that a deuterated version of a reagent like 2-hydroxypropylamine or a related synthon is required.

The general synthetic approach would likely involve the reaction of Nortadalafil (the des-methyl derivative of Tadalafil) with a deuterated 2-hydroxypropylating agent. The chemical transformation would be an N-alkylation reaction at the piperazine (B1678402) nitrogen of the Nortadalafil core.

Table 1: Potential Deuterated Precursors and Reactions

PrecursorDeuterated ReagentReaction TypeTarget Position
Nortadalafil1-Bromo-2-propanol-d6N-Alkylation2-Hydroxypropyl group
NortadalafilPropylene-d6 oxideRing-opening addition2-Hydroxypropyl group
Deuterated Tryptophan methyl esterNon-deuterated reagentsPictet-Spengler reactionTadalafil core

This targeted approach, using a pre-labeled building block, is often preferred as it provides precise control over the location of the deuterium atoms.

Deuterium Incorporation Techniques: Hydrogen-Deuterium Exchange vs. De Novo Synthesis

Two primary strategies exist for introducing deuterium into organic molecules: hydrogen-deuterium exchange (HDX) and de novo synthesis using labeled reagents. google.comnih.gov

De Novo Synthesis: This method involves building the molecule from the ground up using isotopically labeled starting materials or reagents. google.com For 2-Hydroxypropyl-d6 Nortadalafil, this is the most logical and precise approach. The synthesis would involve coupling the Nortadalafil core with a deuterated 2-hydroxypropyl moiety. This ensures that the deuterium atoms are located exclusively on the desired propyl group, leading to high isotopic purity and positional specificity. nih.gov Synthetic techniques that directly insert deuterium using deuterated reagents of known isotopic content can yield high deuterium abundance. google.com

Hydrogen-Deuterium Exchange (HDX): HDX involves the replacement of hydrogen atoms with deuterium atoms by exposing the compound to a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (MeOD), often in the presence of a catalyst. nih.govnih.gov This method is typically effective for hydrogens that are acidic or otherwise labile, such as those attached to heteroatoms (O-H, N-H) or alpha to carbonyl groups. stanford.eduyoutube.com While HDX can be a simple and inexpensive method, it often lacks the specificity required for complex molecules and may not be suitable for labeling the stable C-H bonds on the propyl group of 2-Hydroxypropyl-d6 Nortadalafil under standard conditions. nih.govnih.gov Furthermore, there is a risk of back-exchange, where the incorporated deuterium is replaced again by hydrogen, especially under certain pH conditions. nih.gov

For producing a well-defined standard like 2-Hydroxypropyl-d6 Nortadalafil, where the label's position is critical, de novo synthesis is the superior strategy.

Reaction Optimization and Yield Enhancement in Deuterated Compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and isotopic incorporation in the synthesis of deuterated compounds. Several factors can be adjusted to enhance the efficiency of the N-alkylation reaction of Nortadalafil with a deuterated 2-hydroxypropyl source.

Solvent and Base: The choice of solvent and base is critical. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) is often suitable for N-alkylation reactions. The selection of an appropriate base (e.g., potassium carbonate, triethylamine) is necessary to deprotonate the secondary amine of the piperazine ring, facilitating its nucleophilic attack on the deuterated alkylating agent.

Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. Increasing the temperature can speed up the reaction but may also lead to side products. Careful monitoring of the reaction progress, for instance by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), allows for the determination of the optimal reaction time to maximize the formation of the desired product while minimizing degradation or side reactions. nih.gov

Catalyst Loading: In catalyzed reactions, such as some modern deuteration methods, adjusting the catalyst loading can significantly impact yield and deuterium incorporation levels. nih.gov For instance, in visible light-driven deuteration processes, a lower catalyst loading over a longer period can sometimes achieve higher deuterium levels. nih.gov

The goal of optimization is to find a balance of these parameters that provides the highest possible conversion of the starting material to the desired deuterated product with minimal isotopic scrambling or loss.

Purification Techniques for Achieving Isotopic Purity

After the synthesis is complete, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, byproducts, and potentially under- or over-deuterated species. nih.gov Achieving high chemical and isotopic purity is essential, particularly if the compound is to be used as a quantitative standard. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of pharmaceutical compounds and their analogs. nih.gov By selecting an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to separate 2-Hydroxypropyl-d6 Nortadalafil from impurities. The use of a fraction collector allows for the isolation of the pure compound as it elutes from the column. nih.gov

For complex mixtures or to separate stereoisomers, more advanced chromatographic techniques may be necessary. Chiral chromatography can be employed to separate enantiomers or diastereomers if the synthesis results in a mixture of stereoisomers. nih.gov The purity of the final product is often assessed as part of the analytical confirmation process. A high isotopic purity, often greater than 99%, is desirable for internal standards. caymanchem.com

Methodologies for Analytical Confirmation of Deuteration and Positional Specificity

Confirming the successful synthesis, isotopic enrichment, and exact location of the deuterium atoms is a critical final step. A combination of analytical techniques is typically employed for this purpose. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is the primary tool for confirming the incorporation of deuterium. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the protonated molecular ion ([M+H]⁺), which will be higher for the deuterated compound compared to its non-deuterated counterpart. nih.gov The molecular formula for 2-Hydroxypropyl-d6 Nortadalafil is C₂₄H₁₇D₆N₃O₅, with a corresponding molecular weight of approximately 439.49 g/mol . clearsynth.com The mass difference between the deuterated and non-deuterated compound directly corresponds to the number of deuterium atoms incorporated. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule. nih.gov Analyzing the fragmentation pattern helps to confirm that the deuterium label is located on the 2-hydroxypropyl group, as fragments containing this group will show the corresponding mass shift. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for determining the precise location of deuterium atoms. nih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons on the 2-hydroxypropyl group would be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at that specific position.

¹³C NMR (Carbon NMR): The signals for the carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to the non-deuterated analog. rsc.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment within the molecule.

Table 2: Analytical Techniques for Confirmation

TechniqueInformation ProvidedExpected Result for 2-Hydroxypropyl-d6 Nortadalafil
High-Resolution Mass Spectrometry (HRMS)Accurate mass and molecular formula confirmation. nih.govMolecular ion peak corresponding to the mass of C₂₄H₁₇D₆N₃O₅. clearsynth.com
Tandem Mass Spectrometry (MS/MS)Structural confirmation and location of the label through fragmentation patterns. nih.govFragments containing the hydroxypropyl group will show a mass increase of 6 Da.
¹H NMR SpectroscopyConfirms the absence of protons at labeled sites. nih.govDisappearance or significant reduction of signals for the 2-hydroxypropyl protons.
¹³C NMR SpectroscopyConfirms deuteration at specific carbon atoms via coupling patterns. rsc.orgSplitting of carbon signals for the 2-hydroxypropyl group due to C-D coupling.

By employing this suite of analytical methods, the identity, purity, isotopic enrichment, and positional specificity of the synthesized 2-Hydroxypropyl-d6 Nortadalafil can be unambiguously confirmed.

Advanced Methodological Applications of 2 Hydroxypropyl D6 Nortadalafil in Analytical Chemistry

Development and Validation of Quantitative Bioanalytical Assays

The development and validation of robust bioanalytical methods are fundamental for the accurate quantification of analytes in biological samples. ijsat.org In pharmaceutical and clinical research, these assays are essential for pharmacokinetic and toxicokinetic studies. ijsat.org For a compound like 2-Hydroxypropyl-d6 Nortadalafil, which serves as a stable isotope-labeled internal standard (SIL-IS), its primary role is to ensure the accuracy and precision of methods developed for its non-labeled analogue, 2-Hydroxypropyl Nortadalafil. The validation process for such methods typically assesses parameters including accuracy, precision, selectivity, sensitivity, linearity, and stability. ijsat.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Analyte Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Tadalafil (B1681874) and its analogues in biological matrices due to its high sensitivity and selectivity. nih.gov In a typical LC-MS/MS method for a related compound like Tadalafil, chromatographic separation is achieved on a C18 column. nih.govmdpi.com

For quantification, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. For instance, a validated method for Tadalafil used the transition m/z 390.4 → 268.3. nih.gov When 2-Hydroxypropyl-d6 Nortadalafil is used as an internal standard, a unique MRM transition would be established for it, distinct from the unlabeled analyte. A deuterated internal standard for Tadalafil (Tadalafil-d3) has been quantified using the transition m/z 393.1 → 271.2. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like 2-Hydroxypropyl-d6 Nortadalafil is crucial as it co-elutes with the analyte, experiencing similar ionization effects in the mass spectrometer source, which enhances the accuracy of quantification. nih.gov

Methods are validated over a specific concentration range. For Tadalafil, a linear range of 5–1,000 ng/mL has been established with a lower limit of quantification (LLOQ) of 5 ng/mL. nih.gov Another highly sensitive method demonstrated a linear range of 0.50–500 ng/mL. nih.govresearchgate.net

Table 1: Illustrative LC-MS/MS Method Parameters for Tadalafil Quantification

ParameterCondition/ValueReference
InstrumentUPLC-MS/MS nih.gov
ColumnShiseido C18 (100 × 2.1 mm, 2.7 µm) nih.gov
Mobile Phase2.0 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (55:45, v/v) with 0.1% formic acid nih.gov
Flow Rate0.7 mL/min nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
MRM Transition (Tadalafil)m/z 390.3 → 268.2 nih.govresearchgate.net
MRM Transition (Tadalafil-d3 IS)m/z 393.1 → 271.2 nih.govresearchgate.net
Linearity Range0.50–500 ng/mL nih.govresearchgate.net
Intra-batch Accuracy97.9%–102.0% nih.gov
Inter-batch Precision (% CV)0.9% to 3.2% nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies in Specialized Contexts

While LC-MS/MS is more common for non-volatile compounds like Tadalafil and its analogues, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly in forensic and toxicological screening. nih.govnih.gov For GC-MS analysis, compounds must be volatile and thermally stable. researchgate.net Tadalafil and its analogues often require a derivatization step to increase their volatility. A validated method for Tadalafil in whole blood involved derivatization with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). nih.gov

In such a specialized context, 2-Hydroxypropyl-d6 Nortadalafil would serve as an internal standard, undergoing the same derivatization and extraction process as the target analyte. The identification is confirmed by the detection of the molecular ion and characteristic fragment ions in the mass spectrum. nih.gov A GC-MS method for Tadalafil was validated with a linear range of 2.00 to 500.0 μg/L and a limit of detection of 0.70 μg/L. nih.gov

Table 2: Validation Summary for GC-MS Determination of Tadalafil in Whole Blood

Validation ParameterResultReference
Linearity Range2.00–500.0 μg/L nih.gov
Correlation Coefficient (r)>0.991 nih.gov
Limit of Detection (LOD)0.70 μg/L nih.gov
Limit of Quantification (LOQ)2.00 μg/L nih.gov
Intra-day Precision (% RSD)<8.4% nih.gov
Inter-day Precision (% RSD)<11.2% nih.gov
Absolute Recovery92.1% to 98.9% nih.gov

Advanced Sample Preparation Strategies for Complex Biological Matrices

Effective sample preparation is critical for removing interferences from complex biological matrices like plasma, blood, or urine before instrumental analysis. nih.govnih.gov The goal is to isolate the analyte of interest and improve the sensitivity and reliability of the assay. nih.gov

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning and concentrating analytes from biological fluids. nih.govmdpi.com For Tadalafil and its analogues, SPE cartridges, such as those with a C18 sorbent, have been successfully used. nih.govresearchgate.net The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of organic solvent. mdpi.com This technique provides high recovery and clean extracts. researchgate.net For example, a method for Tadalafil in human plasma utilized Phenomenex Strata-X-C extraction cartridges, achieving recoveries between 98.95% and 100.61%. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation method that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. nih.gov While effective, it can be more labor-intensive and use larger volumes of organic solvents compared to modern techniques. nih.gov

Protein Precipitation (PPT): This is a simpler and faster method often used in high-throughput analysis. mdpi.com It involves adding a precipitating agent, like acetonitrile, to a plasma sample to denature and remove proteins. nih.govmdpi.com While fast, the resulting extract may contain more matrix components compared to SPE, potentially leading to greater matrix effects. mdpi.com

In all these strategies, 2-Hydroxypropyl-d6 Nortadalafil, as an internal standard, would be added to the biological sample at the very beginning of the preparation process. This allows it to account for any analyte loss during the extraction, evaporation, and reconstitution steps, thereby improving the accuracy of the final measurement.

Mitigation of Matrix Effects and Ion Suppression/Enhancement Using Deuterated Internal Standards

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, caused by co-eluting endogenous components from the biological sample that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. mdpi.commyadlm.org Ion suppression is the more common phenomenon. researchgate.net

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as 2-Hydroxypropyl-d6 Nortadalafil. researchgate.netlcms.cz An ideal SIL-IS has identical chemical and physical properties to the analyte and co-elutes chromatographically. scispace.com Because the deuterated standard and the unlabeled analyte are affected by matrix interferences in nearly the same way, the ratio of their peak areas remains constant, even if absolute signal intensity fluctuates due to ion suppression or enhancement. researchgate.netlcms.cz

While deuterated standards are highly effective, it is not always a guarantee of complete correction, especially if there are slight differences in retention time or if the deuterium (B1214612) labeling affects the compound's acidity and ionization. myadlm.orgnih.gov However, in most validated assays, they provide excellent compensation. lcms.cz For example, in an assay for Tadalafil, the matrix effect was found to be minimal when a deuterated internal standard was used. nih.govresearchgate.net The use of SIL-IS is considered the gold standard for correcting matrix effects in quantitative LC-MS/MS assays. scispace.com

Qualitative Analytical Profiling and Identification of Related Substances

Beyond quantification, mass spectrometry is a powerful tool for the qualitative identification of unknown compounds and the characterization of related substances, such as metabolites or impurities. nih.gov High-resolution mass spectrometry (HR-MS) is particularly valuable in this context as it provides highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov

Application in Non-Clinical Metabolite Identification Studies

In drug development, identifying the metabolic fate of a new chemical entity is crucial. Stable isotope-labeled compounds like 2-Hydroxypropyl-d6 Nortadalafil are instrumental in these non-clinical studies. When a mixture of the labeled (e.g., d6) and unlabeled (d0) compound is administered, the mass spectrometer can be programmed to look for specific isotopic doublets in the resulting spectra. nih.gov

Metabolites of the drug will appear as pairs of peaks separated by 6 Da (the mass difference introduced by the six deuterium atoms). This "isotope pattern filtering" allows for the rapid and confident identification of drug-related material within a complex biological matrix, distinguishing them from endogenous compounds. nih.gov Data processing techniques such as mass defect filtering and product ion filtering can further aid in detecting both expected and unexpected metabolites. nih.gov The fragmentation patterns observed in the MS/MS spectra of these isotopic pairs help in elucidating the structure of the metabolites. nih.gov

Role of 2 Hydroxypropyl D6 Nortadalafil in Pre Clinical and Mechanistic Metabolism Studies

In Vitro Metabolic Profiling of Nortadalafil Utilizing Deuterated Analogues

The use of deuterated analogues like 2-Hydroxypropyl-d6 Nortadalafil is pivotal in the in vitro assessment of a drug's metabolic pathway. These labeled compounds serve as highly accurate internal standards for the quantification of the parent drug and its metabolites, overcoming matrix effects in complex biological samples.

Microsomal and Hepatocyte Incubation Studies for Metabolite Formation

In vitro systems, such as liver microsomes and hepatocytes, are fundamental tools for predicting human metabolism. nih.govnih.govsci-hub.seresearchgate.net Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of phase I metabolism. researchgate.netscispace.com Hepatocytes, or whole liver cells, provide a more complete metabolic picture by including both phase I and phase II (conjugation) enzyme systems.

In these studies, Nortadalafil is incubated with microsomes or hepatocytes from various species (e.g., rat, dog, monkey, human) to identify the metabolites formed. nih.gov 2-Hydroxypropyl-d6 Nortadalafil is added to these incubations, not as a substrate, but as an internal standard during analysis by liquid chromatography-mass spectrometry (LC-MS). Its distinct mass allows for precise quantification of the non-deuterated Nortadalafil and its metabolites, ensuring accurate determination of metabolic rates and metabolite profiles. The primary metabolite of the related compound tadalafil (B1681874), for instance, is formed via hepatic metabolism by CYP3A to a catechol, which is then methylated and glucuronidated. nih.gov Similar pathways are investigated for Nortadalafil using these in vitro models.

Table 1: Illustrative Data from a Hypothetical Microsomal Incubation Study

CompoundIncubation Time (min)Parent Compound Remaining (%)Primary Metabolite Formed (pmol/mg protein)
Nortadalafil01000
Nortadalafil1575150
Nortadalafil3050280
Nortadalafil6020450

This table illustrates the type of data generated, where a deuterated internal standard would be used for accurate quantification of the 'Parent Compound' and 'Primary Metabolite'.

Investigation of Enzymatic Kinetics and Isotopic Kinetic Effects in Biotransformation Pathways

Deuteration at a site of metabolic attack can significantly slow down the rate of an enzyme-catalyzed reaction, a phenomenon known as the Deuterium (B1214612) Kinetic Isotope Effect (KIE). researchgate.netjuniperpublishers.com This occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. juniperpublishers.combioscientia.deresearchgate.net The magnitude of the KIE provides valuable information about the rate-limiting step of a metabolic reaction.

By comparing the rate of metabolism of Nortadalafil with a specifically deuterated analogue (where deuterium is placed at a potential "soft spot" for metabolism), researchers can pinpoint the primary sites of enzymatic attack. nih.gov If deuteration at a specific position leads to a significant decrease in the rate of metabolism, it confirms that cleavage of the C-H bond at that position is a key step in the biotransformation pathway. This approach is crucial for understanding the mechanisms of CYP450-mediated oxidation. researchgate.net While 2-Hydroxypropyl-d6 Nortadalafil itself is typically used as a stable internal standard, other specifically deuterated versions of Nortadalafil would be synthesized to probe these kinetic effects.

In Vivo Non-Human Metabolism Research with Deuterated Tracers

While in vitro studies provide initial insights, in vivo research in animal models is essential to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME).

Animal Model Applications for Excretion and Distribution Studies of Metabolites

Deuterated tracers like 2-Hydroxypropyl-d6 Nortadalafil are instrumental in preclinical ADME studies in animal models such as rats and dogs. researchgate.netnih.govnih.gov After administering the non-deuterated drug, the deuterated analogue can be used as an internal standard to accurately quantify the drug and its metabolites in various biological matrices, including plasma, urine, and feces. nih.gov

This allows for the precise determination of key pharmacokinetic parameters and the mass balance of the drug, revealing the primary routes and rates of excretion. nih.gov For example, studies on the related compound tadalafil showed it is eliminated primarily as metabolites in feces (around 61%) and urine (around 36%). nih.gov Similar excretion pathway studies for Nortadalafil would rely on a stable-labeled internal standard for accurate quantification. Distribution studies also benefit from this approach, enabling the measurement of drug and metabolite concentrations in various tissues to identify potential sites of accumulation. nih.govnih.gov

Elucidation of Biotransformation Pathways and Potential Metabolic Switching

Using deuterated tracers helps to confirm the biotransformation pathways identified in vitro and to discover new, in vivo-specific metabolites. The ability to accurately track the metabolic fate of the parent compound is key to building a comprehensive metabolic map.

A significant area of investigation is "metabolic switching" or "metabolic shunting". juniperpublishers.comnih.govosti.govosti.gov This occurs when deuteration at a primary metabolic site slows down that pathway to such an extent that the body shifts metabolism to an alternative, secondary site. juniperpublishers.comnih.govnih.gov By comparing the metabolite profiles of a non-deuterated drug and its specifically deuterated version in vivo, researchers can determine if such a switch occurs. nih.gov This is critical because metabolic switching can lead to the formation of different metabolites, which may have altered pharmacological activity or toxicity. juniperpublishers.comnih.gov While the metabolites formed from a deuterated drug are generally identical to the non-deuterated ones (apart from the deuterium label), the relative amounts can change significantly. researchgate.netjuniperpublishers.com

Comparative Metabolic Stability Assessments of Deuterated vs. Non-Deuterated Analogues

A primary motivation for developing deuterated drugs is to improve their metabolic stability, which can lead to a longer half-life, reduced dosing frequency, and potentially a better safety profile by decreasing the formation of reactive metabolites. bioscientia.deresearchgate.netnih.gov

In these studies, the stability of a non-deuterated drug like Nortadalafil is directly compared to a deuterated version (e.g., a version of Nortadalafil deuterated at a metabolic "soft spot") in in vitro systems like human liver microsomes (HLM) or hepatocytes. scispace.comnih.gov The rate of disappearance of the parent compound is measured over time to determine parameters like intrinsic clearance (CLint) and half-life (t1/2). A lower clearance value and longer half-life for the deuterated analogue indicate that deuteration has successfully enhanced its metabolic stability. nih.gov The ratio of the clearance values (CLint of hydrogenated / CLint of deuterated) gives the KIE, quantifying the impact of deuteration. nih.gov These in vitro findings often translate to improved pharmacokinetic profiles in vivo. scispace.comnih.gov

Table 2: Example of Comparative Metabolic Stability Data in Human Liver Microsomes

CompoundIntrinsic Clearance (CLint) (µL/min/mg protein)Half-Life (t1/2) (min)
Nortadalafil5013.9
Deuterated Nortadalafil Analogue2527.7
Kinetic Isotope Effect (KIE) 2.0 -

This table provides a hypothetical comparison showing that the deuterated analogue is metabolized more slowly, resulting in a KIE of 2.0, indicating enhanced metabolic stability.

Development and Utility As a Certified Reference Material in Pharmaceutical Analysis

Application as a Reference Standard for Assay Development and Calibration in Research Settings

In the realm of pharmaceutical research, the development of robust and reliable analytical methods is a fundamental requirement. 2-Hydroxypropyl-d6 Nortadalafil plays a pivotal role as a reference standard in the creation and calibration of assays designed to quantify Nortadalafil and its related compounds. clearsynth.comlumiprobe.com

Stable isotope-labeled compounds like 2-Hydroxypropyl-d6 Nortadalafil are particularly suited for use as internal standards in quantitative analysis, especially when employing mass spectrometry (MS) techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). lumiprobe.comaptochem.com The key advantage of using a deuterated standard is that its chemical and physical properties are nearly identical to the unlabeled analyte of interest, but it has a different mass. acanthusresearch.com This allows it to be distinguished by the mass spectrometer. aptochem.com

During assay development, 2-Hydroxypropyl-d6 Nortadalafil is added to samples at a known concentration. nih.gov It co-elutes with the non-labeled Nortadalafil during chromatography and experiences similar ionization effects in the mass spectrometer's source. aptochem.com By comparing the detector response of the analyte to that of the internal standard, analysts can correct for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in complex biological samples. clearsynth.comkcasbio.com This normalization leads to more accurate and precise quantification of the analyte. clearsynth.com

The use of a stable isotope-labeled internal standard (SIL-IS) such as 2-Hydroxypropyl-d6 Nortadalafil is considered the gold standard in bioanalytical method development. aptochem.comkcasbio.com It helps ensure that the analytical procedure is robust and reliable. clearsynth.com The process of method validation often involves demonstrating that the use of the SIL-IS can effectively compensate for potential analytical variabilities. kcasbio.com

Key Applications in Assay Development and Calibration:

ApplicationDescriptionBenefit
Internal Standard in LC-MS/MS Added at a known concentration to calibration standards, quality controls, and unknown samples to normalize for analytical variability. aptochem.comkcasbio.comImproves accuracy, precision, and robustness of the quantitative method. clearsynth.com
Calibration Used to construct calibration curves by plotting the response ratio of the analyte to the internal standard against the analyte concentration. clearsynth.comEnables accurate determination of the concentration of the analyte in unknown samples.
Matrix Effect Compensation Helps to correct for the suppression or enhancement of the analyte's signal caused by other components in the sample matrix. clearsynth.comkcasbio.comEnsures more reliable measurements in complex biological matrices like plasma or urine. nih.gov

Role in Inter-laboratory Method Harmonization and Proficiency Testing for Analytical Consistency

Ensuring that analytical results are consistent and comparable across different laboratories is a significant challenge in the pharmaceutical industry. Inter-laboratory method harmonization aims to minimize the variability in test results that can arise from differences in analytical methods, instrumentation, and laboratory practices. nih.gov Certified Reference Materials like 2-Hydroxypropyl-d6 Nortadalafil are essential for achieving this harmonization. nih.gov

By providing a common reference point, 2-Hydroxypropyl-d6 Nortadalafil allows different laboratories to calibrate their instruments and methods against the same standard. This helps to reduce systematic bias and improve the agreement of results between labs. The use of a stable isotope-labeled internal standard is particularly valuable in this context because it can compensate for variations in sample handling and analysis that may differ from one laboratory to another. nih.govscispace.com

The European Medicines Agency (EMA) has noted that a vast majority of bioanalytical method validation submissions incorporate stable isotope-labeled internal standards, underscoring their importance in regulatory settings. kcasbio.com While the U.S. Food and Drug Administration (FDA) may not explicitly require SIL-IS, they expect laboratories to develop robust and reliable methods, and the use of such standards is a clear way to achieve this. kcasbio.com

Contribution to Impurity Profiling and Related Substance Analysis of Nortadalafil and its Analogues

The identification and quantification of impurities in pharmaceutical products are critical for ensuring their safety and quality. Impurity profiling involves the detection, identification, and quantification of any unwanted chemicals that may be present in a drug substance or finished drug product. sigmaaldrich.com 2-Hydroxypropyl-d6 Nortadalafil serves as an invaluable tool in the analysis of impurities and related substances of Nortadalafil. pharmaffiliates.com

Nortadalafil itself is an analogue of Tadalafil (B1681874), a phosphodiesterase 5 (PDE5) inhibitor. medchemexpress.com During the synthesis of Nortadalafil or its storage, various related substances and degradation products can be formed. medchemexpress.com Analytical methods, typically high-performance liquid chromatography (HPLC) or LC-MS, are used to separate and quantify these impurities.

The use of 2-Hydroxypropyl-d6 Nortadalafil as an internal standard in these methods allows for the accurate quantification of known and unknown impurities. pharmaffiliates.com By spiking the sample with a known amount of the deuterated standard, the relative response factors of the impurities can be determined, which is essential for their accurate measurement. This is particularly important when a pure reference standard for a specific impurity is not available.

Furthermore, in metabolite identification studies, deuterated compounds can be used to track the metabolic fate of a drug. symeres.com While 2-Hydroxypropyl-d6 Nortadalafil is primarily a reference standard for the parent compound, its synthesis and the analytical methods developed for it can inform the study of its potential metabolites.

Stability Characterization and Storage Considerations for Deuterated Reference Materials

The stability of a certified reference material is a critical attribute that ensures its reliability over time. Deuterated standards like 2-Hydroxypropyl-d6 Nortadalafil are generally stable, but their integrity can be affected by improper storage and handling. acanthusresearch.com

One potential issue with deuterated compounds is the possibility of back-exchange, where the deuterium (B1214612) atoms are replaced by hydrogen atoms from the solvent or other sources. acanthusresearch.com This is more likely to occur if the deuterium atoms are located on heteroatoms (like oxygen or nitrogen) or on carbon atoms that are adjacent to a carbonyl group. acanthusresearch.com For 2-Hydroxypropyl-d6 Nortadalafil, the deuterium atoms are on the hydroxypropyl group, a position that is generally stable. nih.gov However, it is crucial that the position of the labels is on non-exchangeable sites to ensure the stability of the standard. acanthusresearch.com

Proper storage is essential to maintain the chemical purity and isotopic enrichment of 2-Hydroxypropyl-d6 Nortadalafil. moravek.com General guidelines for the storage of isotopically labeled compounds include:

Temperature: Low-temperature storage, often below -20°C, is recommended to minimize degradation. moravek.com

Light: Protection from light is important to prevent photochemical decomposition. moravek.com

Solvent: If stored in solution, the choice of solvent is critical. Protic solvents may increase the risk of back-exchange, although this is less of a concern for stably positioned deuterium. nih.gov

Form: Storing the compound as a solid, preferably in a crystalline form, is often better than in solution. moravek.com

The stability of the reference material should be periodically re-evaluated to ensure its continued fitness for purpose. This may involve re-analyzing the material to confirm its purity and isotopic distribution.

Summary of Storage Considerations for Deuterated Reference Materials:

FactorRecommendationRationale
Temperature Store at or below recommended low temperatures (e.g., -20°C). moravek.comSlows down potential chemical degradation pathways.
Light Store in amber vials or in the dark. moravek.comPrevents photochemical reactions that could alter the compound.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to oxidation.Minimizes oxidative degradation.
Solvent If in solution, use a non-reactive, aprotic solvent.Reduces the risk of deuterium-hydrogen exchange. acanthusresearch.com
Handling Use appropriate analytical techniques to verify the integrity of the standard before use. sigmaaldrich.comConfirms the purity and isotopic labeling of the material.

Emerging Research and Future Innovations in the Study of 2-Hydroxypropyl-d6 Nortadalafil

The landscape of pharmaceutical research is continually evolving, with a significant focus on enhancing the precision and efficiency of drug discovery and development. Within this context, isotopically labeled compounds, such as 2-Hydroxypropyl-d6 Nortadalafil, are emerging as critical tools. This deuterated analogue of a Nortadalafil derivative holds considerable potential for advancing our understanding of drug metabolism and for improving analytical methodologies. This article explores the emerging research directions and future innovations centered on 2-Hydroxypropyl-d6 Nortadalafil, focusing on its integration into high-throughput screening, the application of advanced spectroscopic techniques for mechanistic insights, and the identification of research gaps and opportunities for methodological advancements.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 2-Hydroxypropyl-d6 Nortadalafil for structural validation?

  • Methodology : Employ high-resolution mass spectrometry (UHPLC/Q-TOF HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and isotopic labeling. For example, the hydroxylpropyl substitution and deuterium labeling should be verified via characteristic fragmentation patterns in HRMS and distinct proton shifts in NMR spectra .
  • Purity Assessment : Use HPLC with UV detection (λ = 220–280 nm) and ensure purity >95% as per regulatory standards for reference materials .

Q. What analytical methods are optimal for quantifying 2-Hydroxypropyl-d6 Nortadalafil in biological matrices?

  • LC-MS/MS Protocols : Develop a validated LC-MS/MS method with deuterated internal standards to account for matrix effects. Include parameters such as linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .
  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or urine, reducing interference from endogenous metabolites .

Q. How do regulatory guidelines influence the use of 2-Hydroxypropyl-d6 Nortadalafil in adulteration studies?

  • Detection in Supplements : Follow protocols from the Guidelines for Physicochemical and Hygiene Indicators Testing (2020), which mandate testing for analogues like 2-Hydroxypropyl Nortadalafil in health products. Cross-reference with AOAC SMPR 2014.011 for phosphodiesterase inhibitor analysis .

Advanced Research Questions

Q. How can researchers differentiate between diastereomers of 2-Hydroxypropyl Nortadalafil in complex mixtures?

  • Chiral Chromatography : Use a Chiralpak IG-3 column with a hexane:isopropanol (90:10) mobile phase to resolve diastereomers. Validate with circular dichroism (CD) spectroscopy to confirm absolute configurations, as demonstrated in studies on tadalafil analogues .
  • Data Interpretation : Compare retention times and CD spectra with reference standards to avoid misidentification due to stereochemical complexity .

Q. What experimental designs are suitable for studying the metabolic pathways of 2-Hydroxypropyl-d6 Nortadalafil in vivo?

  • Isotope Tracing : Administer deuterated 2-Hydroxypropyl-d6 Nortadalafil to model organisms and track metabolites via LC-HRMS. Focus on hepatic CYP3A4-mediated oxidation and glucuronidation pathways .
  • Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2, ensuring sampling intervals align with predicted metabolite formation rates .

Q. How can contradictory data on the stability of 2-Hydroxypropyl-d6 Nortadalafil in acidic conditions be resolved?

  • Stress Testing : Conduct forced degradation studies (e.g., 0.1M HCl at 40°C for 24 hours) and compare results across labs. Use orthogonal methods (HPLC, NMR) to identify degradation products and reconcile discrepancies in stability profiles .
  • Statistical Harmonization : Apply Bland-Altman analysis to assess inter-laboratory variability and establish consensus protocols for storage (+4°C) and handling .

Q. What strategies improve detection limits for 2-Hydroxypropyl-d6 Nortadalafil in adulterated dietary supplements?

  • High-Sensitivity MS : Utilize orbitrap-based MS with resolution >60,000 to distinguish low-abundance signals from background noise. Validate using spiked samples with known concentrations (0.1–1 ppm) .
  • Method Validation : Include specificity testing against structurally similar adulterants (e.g., N-cyclohexyl nortadalafil) to minimize false positives .

Data Analysis and Research Design

Q. How should researchers design studies to evaluate the pharmacological activity of 2-Hydroxypropyl-d6 Nortadalafil?

  • In Vitro Assays : Use PDE5 inhibition assays with recombinant enzymes (IC50 determination) and compare potency to tadalafil. Include positive controls (sildenafil) and negative controls (vehicle-only) .
  • Ethical Frameworks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven studies, ensuring compliance with human/animal research ethics .

Q. What statistical approaches address variability in pharmacokinetic studies of deuterated analogues?

  • Mixed-Effects Modeling : Account for inter-subject variability using nonlinear mixed-effects models (NONMEM). Use bootstrap resampling to validate parameter estimates .
  • Power Analysis : Calculate sample sizes (n ≥ 6 per group) based on preliminary data to ensure statistical significance (α = 0.05, power = 80%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.